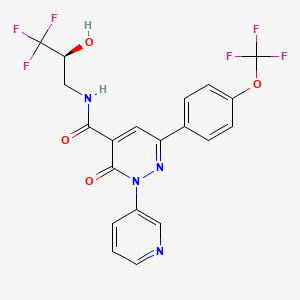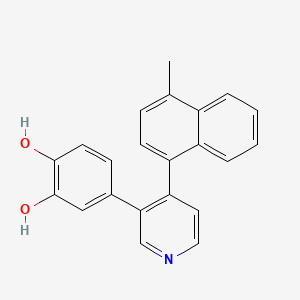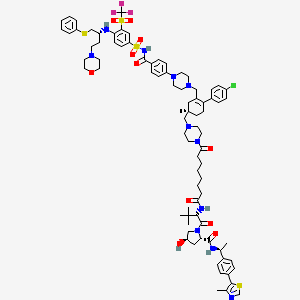
PROTAC Bcl-xL degrader-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC Bcl-xL degrader-3 is a proteolysis-targeting chimera designed to selectively degrade the B-cell lymphoma-extra large protein. This compound leverages the ubiquitin-proteasome system to target and degrade specific proteins, making it a promising therapeutic strategy for cancer treatment, particularly in small-cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Bcl-xL degrader-3 involves the conjugation of a ligand that binds to the B-cell lymphoma-extra large protein with a ligand that recruits an E3 ubiquitin ligase, connected via a linker. The synthetic route typically includes:
Ligand Synthesis: The ligand targeting the B-cell lymphoma-extra large protein is synthesized through a series of organic reactions, including amide bond formation and Suzuki coupling.
Linker Attachment: The linker is attached to the ligand through esterification or amidation reactions.
E3 Ligase Ligand Conjugation: The ligand for the E3 ubiquitin ligase is then conjugated to the linker through a final coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale organic synthesis techniques, including continuous flow chemistry to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often involving automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
PROTAC Bcl-xL degrader-3 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability.
Reduction: Reduction reactions can occur at the ligand sites, potentially altering the binding affinity to the target proteins.
Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the functional groups on the ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered functional groups, which can impact its efficacy and stability .
Scientific Research Applications
PROTAC Bcl-xL degrader-3 has a wide range
Properties
Molecular Formula |
C82H105ClF3N11O11S4 |
|---|---|
Molecular Weight |
1641.5 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[8-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-8-oxooctanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C82H105ClF3N11O11S4/c1-56(58-18-20-60(21-19-58)75-57(2)87-55-110-75)88-78(102)71-48-66(98)52-97(71)79(103)76(80(3,4)5)90-73(99)16-12-7-8-13-17-74(100)96-42-38-94(39-43-96)54-81(6)34-32-69(59-22-26-63(83)27-23-59)62(50-81)51-93-36-40-95(41-37-93)65-28-24-61(25-29-65)77(101)91-112(106,107)68-30-31-70(72(49-68)111(104,105)82(84,85)86)89-64(33-35-92-44-46-108-47-45-92)53-109-67-14-10-9-11-15-67/h9-11,14-15,18-31,49,55-56,64,66,71,76,89,98H,7-8,12-13,16-17,32-48,50-54H2,1-6H3,(H,88,102)(H,90,99)(H,91,101)/t56-,64+,66+,71-,76+,81+/m0/s1 |
InChI Key |
KQEMZZJSHJCPSI-RYFXIQSLSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCC(=O)N4CCN(CC4)C[C@@]5(CCC(=C(C5)CN6CCN(CC6)C7=CC=C(C=C7)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)N[C@H](CCN9CCOCC9)CSC1=CC=CC=C1)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCC(=O)N4CCN(CC4)CC5(CCC(=C(C5)CN6CCN(CC6)C7=CC=C(C=C7)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)NC(CCN9CCOCC9)CSC1=CC=CC=C1)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




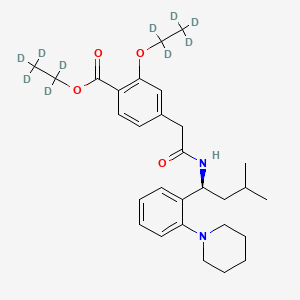
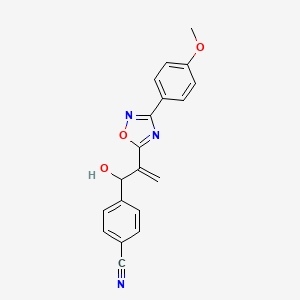



![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)


